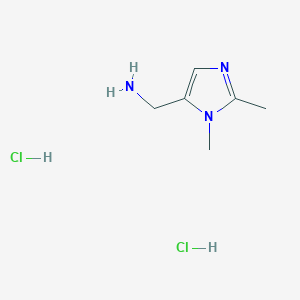

(1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride

Description

Properties

IUPAC Name |

(2,3-dimethylimidazol-4-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2ClH/c1-5-8-4-6(3-7)9(5)2;;/h4H,3,7H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYVLALOOKWLFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride typically involves the cyclization of amido-nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild enough to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound may involve the use of copper oxide to form a green precipitate that can be detected by dissolution in hydrochloric acid . This method is often used for the detection of cancer, indicating its potential application in medical diagnostics .

Chemical Reactions Analysis

Types of Reactions: (1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted imidazoles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

Scientific Research Applications

(1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is used in the production of dyes, catalysts, and other functional materials.

Mechanism of Action

The mechanism of action of (1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes and altering their activity. This interaction can lead to changes in biochemical pathways, making it useful in the study of enzyme mechanisms and drug development .

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Key Observations :

- The nitro group (present in evidence-derived compounds) is strongly electron-withdrawing, reducing the basicity of the imidazole ring compared to the target compound’s methanamine group .

- The dihydrochloride salt in the target compound likely improves solubility in polar solvents, whereas nitro or chloromethyl substituents in analogs may prioritize reactivity (e.g., alkylation or nitro reduction) .

Comparison :

- The chlorination method (SOCl2) in produces reactive intermediates (e.g., chloromethyl groups), whereas TDAE-mediated synthesis in facilitates nucleophilic additions to carbonyl groups.

- The target compound’s synthesis would likely involve introducing the methanamine group via reductive amination or substitution, followed by dihydrochloride salt formation.

Physicochemical Properties

Table 3: Physical and Chemical Properties

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polarity) |

|---|---|---|---|

| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | 307.75 | 120 | Low (chloromethyl/nitro groups) |

| Target Compound (estimated) | ~215.10 (free base) | Not reported | High (dihydrochloride salt) |

| Ethyl 3-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-2-hydroxypropanoate | 403.42 | Not reported | Moderate (ester/hydroxyl balance) |

Key Findings :

- The dihydrochloride salt form of the target compound likely results in higher water solubility compared to nitro- or chloromethyl-substituted analogs, which are more lipophilic .

- Melting points for nitroimidazoles (e.g., 120°C in ) suggest crystalline stability, whereas the target compound’s salt form may exhibit hygroscopicity.

Biological Activity

(1,2-Dimethyl-1H-imidazol-5-yl)methanamine dihydrochloride, also known as DMIM, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 87786-09-2

- Molecular Formula : C6H11N3.2ClH

- Molecular Weight : 189.13 g/mol

- InChI Key : VEYVLALOOKWLFD-UHFFFAOYSA-N

The biological activity of DMIM is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazole ring structure enhances its solubility and bioavailability, facilitating better interactions within biological systems.

Key Mechanisms:

- Enzyme Inhibition : DMIM has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.

Anticancer Properties

Research indicates that DMIM exhibits significant anticancer activity against various cancer cell lines. For instance:

- In studies involving melanoma cell lines, DMIM demonstrated an IC50 value of approximately 1.85 μM against UACC-62 cells .

- Related compounds have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage and cell cycle arrest .

Antimicrobial Activity

DMIM and its derivatives have also been evaluated for antimicrobial properties. The dimethylamino group enhances the compound's interaction with microbial membranes, potentially leading to increased antimicrobial efficacy.

Case Studies

- Melanoma Treatment : A study highlighted the effectiveness of DMIM derivatives in targeting melanoma cells with varying IC50 values, indicating a promising avenue for treatment options .

- Inflammation Reduction : Compounds similar to DMIM have been studied for their anti-inflammatory effects, showing inhibition of NF-kB/AP-1 pathways at concentrations below 50 μM .

Data Table

Q & A

Q. Optimization Strategies :

- Temperature control : Lower temperatures (0–5°C) during alkylation reduce side-product formation.

- Catalyst screening : Palladium or nickel catalysts improve coupling efficiency in amine functionalization .

- Purification : Column chromatography (silica gel, MeOH/DCM gradient) or recrystallization enhances purity.

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Question

Conflicting data often arise from variations in assay conditions, purity, or target specificity. Methodological steps include:

Replicate experiments : Use standardized protocols (e.g., IC₅₀ assays with controlled pH, temperature).

Purity validation : Confirm compound purity via HPLC (>98%) and NMR spectroscopy to exclude impurities influencing activity .

Target profiling : Screen against related enzymes/receptors (e.g., kinases, GPCRs) to identify off-target effects .

Meta-analysis : Cross-reference data from PubMed, Scopus, and patent databases to identify consensus or outliers .

Example : Discrepancies in kinase inhibition may stem from ATP concentration differences—adjust assay ATP levels to match physiological conditions (1–10 mM).

What analytical techniques are critical for characterizing this compound?

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., imidazole proton shifts at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry : HRMS (ESI+) validates molecular weight (e.g., [M+H]⁺ at m/z 186.1 for free base).

- X-ray Crystallography : Determines crystal structure and salt conformation (if single crystals are obtainable) .

- Elemental Analysis : Verifies Cl⁻ content (~22.8% for dihydrochloride form) .

How can researchers design experiments to study the compound’s interaction with biological targets?

Advanced Research Question

Experimental Design :

Target selection : Prioritize receptors/enzymes with structural homology to imidazole-binding proteins (e.g., histamine receptors, cytochrome P450).

Binding assays :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, Kon/Koff).

- Fluorescence Polarization : Quantifies competitive displacement of fluorescent ligands .

Cellular assays :

- Dose-response curves : Assess cytotoxicity (MTT assay) and efficacy (e.g., cAMP modulation for GPCR targets).

- Gene expression profiling : RNA-seq identifies downstream pathways affected .

Data Interpretation : Use software like GraphPad Prism for nonlinear regression analysis to derive EC₅₀/IC₅₀ values.

What strategies mitigate stability issues during storage and handling?

Basic Research Question

- Storage : Keep in airtight, light-resistant containers at −20°C (for long-term) or 4°C (short-term). Desiccants (silica gel) prevent hydrolysis .

- Solubility : Prepare fresh solutions in degassed PBS or saline (pH 7.4) to avoid precipitation.

- Stability testing : Monitor degradation via HPLC at intervals (0, 1, 3, 6 months) under varying conditions (pH, temperature) .

How can computational methods predict the compound’s pharmacokinetic properties?

Advanced Research Question

In Silico Tools :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate bioavailability, logP (partition coefficient), and CYP450 interactions .

- Molecular Dynamics (MD) : Simulates binding stability with targets (e.g., GROMACS software).

- Docking Studies (AutoDock Vina) : Predicts binding modes and affinity scores for receptor-ligand complexes .

Validation : Compare computational results with in vitro data (e.g., hepatic microsome assays for metabolic stability).

What are the ethical and regulatory considerations for in vivo studies?

Advanced Research Question

- Ethics approval : Submit protocols to Institutional Animal Care and Use Committees (IACUC) for compliance with 3R principles (Replacement, Reduction, Refinement) .

- Dosing : Calculate maximum tolerated dose (MTD) via preliminary acute toxicity studies in rodents.

- Regulatory compliance : Adhere to OECD guidelines for chemical safety testing (e.g., Test No. 423 for acute oral toxicity) .

Q. Table 1: Comparative Synthesis Methods

| Step | Method A (Alkylation) | Method B (Reductive Amination) |

|---|---|---|

| Yield | 65–70% | 50–55% |

| Purity | 95% (HPLC) | 90% (HPLC) |

| Key Reagent | K₂CO₃, DMF | NaBH₃CN, MeOH |

| Scalability | Industrial | Lab-scale |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.